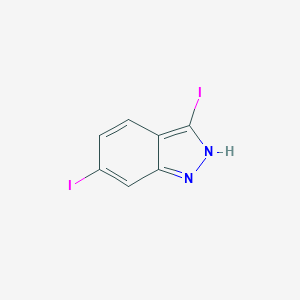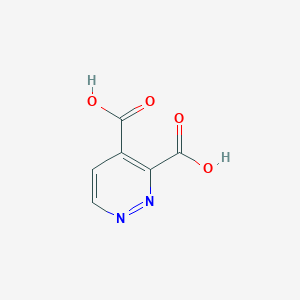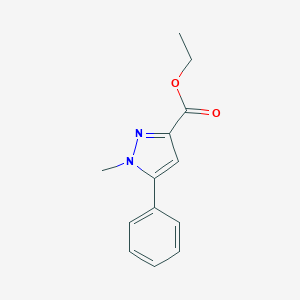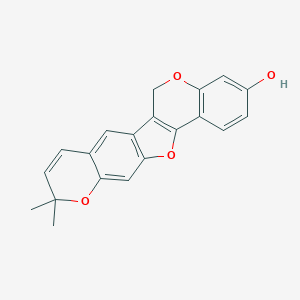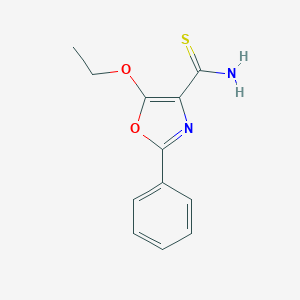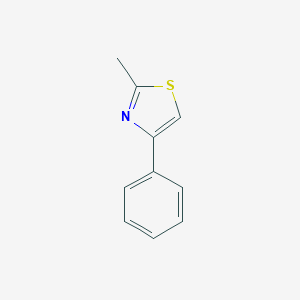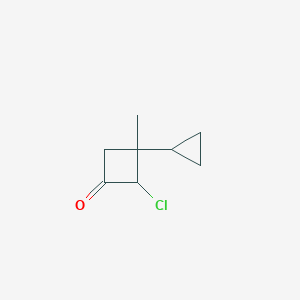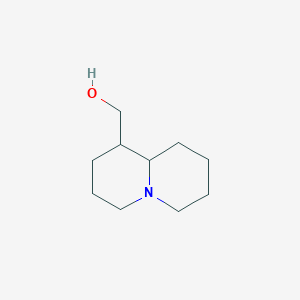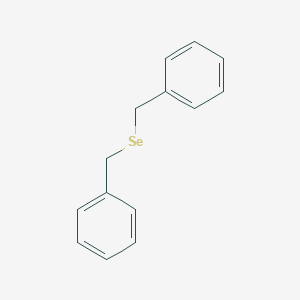![molecular formula C10H22O4 B155963 2-[2-(2-méthoxypropoxy)propoxy]propan-1-ol CAS No. 25498-49-1](/img/structure/B155963.png)
2-[2-(2-méthoxypropoxy)propoxy]propan-1-ol
Vue d'ensemble
Description
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is often used in various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Tripropylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of paints, coatings, and cleaning agents due to its solvent properties.
Méthodes De Préparation
The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .
Comparaison Avec Des Composés Similaires
Tripropylene glycol monomethyl ether can be compared with other glycol ethers such as:
Dipropylene glycol monomethyl ether: Similar in structure but with different solvent properties.
Tripropylene glycol monomethyl ether: Has a higher molecular weight and different applications.
1-(2-Methoxypropoxy)propan-2-ol: Similar in structure but with different reactivity and applications
These comparisons highlight the unique properties of Tripropylene glycol monomethyl ether that make it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
25498-49-1 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
GVZNXUAPPLHUOM-UHFFFAOYSA-N |
SMILES |
CC(CO)OCC(C)OCC(C)OC |
SMILES canonique |
CC(CO)OC(C)COC(C)COC |
Point d'ébullition |
468 °F at 760 mm Hg (USCG, 1999) 243 °C |
Densité |
0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |
Point d'éclair |
232 °F (USCG, 1999) 121 °C c.c. |
melting_point |
-110 °F (USCG, 1999) -77.8 °C |
| 10213-77-1 25498-49-1 |
|
Description physique |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
Pictogrammes |
Irritant |
Solubilité |
Solubility in water: miscible |
Synonymes |
PPG-3 methyl ether tripropylene glycol methyl ethe |
Densité de vapeur |
Relative vapor density (air = 1): 7.1 |
Pression de vapeur |
Vapor pressure, Pa at 20 °C: 3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



